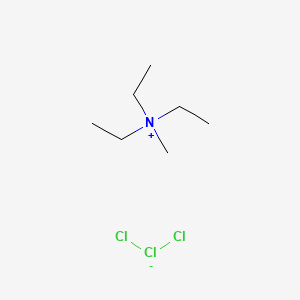
Triethylmethylammonium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylmethylammonium trichloride is an ionic liquid composed of an asymmetric triethylmethylammonium cation and a trichloride anion. This compound is notable for its stability and ease of handling compared to elemental chlorine gas, making it a safer alternative for various chemical processes .
Métodos De Preparación
Triethylmethylammonium trichloride is synthesized by reacting triethylmethylammonium chloride with elemental chlorine gas. The reaction can be represented as follows :
[ \text{[NEt}_3\text{Me]Cl} + \text{Cl}_2 \rightarrow \text{[NEt}_3\text{Me][Cl}_3\text{]} ]
This reaction typically occurs under controlled conditions to ensure the safe handling of chlorine gas. The resulting product is a yellow liquid at room temperature .
Análisis De Reacciones Químicas
Triethylmethylammonium trichloride undergoes various chemical reactions, including:
Chlorination: It can chlorinate alkenes to form vicinal 1,2-dichloroalkanes.
Oxidation: It reacts with carbon monoxide to form phosgene, with carbon monoxide being oxidized at room temperature.
Substitution: It can participate in electrophilic addition reactions, such as the addition to lycopene.
Common reagents and conditions for these reactions include the use of elemental chlorine and controlled environments to manage the reactivity of the compound .
Aplicaciones Científicas De Investigación
Triethylmethylammonium trichloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of triethylmethylammonium trichloride involves the formation of a donor-acceptor complex between the chloride anion and a dichlorine molecule. The chloride anion donates electron density to the σ-hole of the dichlorine molecule, forming the trichloride anion with a linear geometry . This interaction allows the compound to participate in various chemical reactions, such as chlorination and oxidation .
Comparación Con Compuestos Similares
Triethylmethylammonium trichloride is similar to other polychloride salts, such as tetraethylammonium trichloride. it is unique due to its asymmetric cation and its liquid state at room temperature, which makes it easier to handle than solid polychlorides . Other similar compounds include:
Tetraethylammonium trichloride: Similar reactivity but exists as a solid.
Methyltriethylammonium chloride: Used as a phase transfer catalyst but does not form polychlorides.
These comparisons highlight the unique properties of this compound, particularly its stability and ease of handling.
Propiedades
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
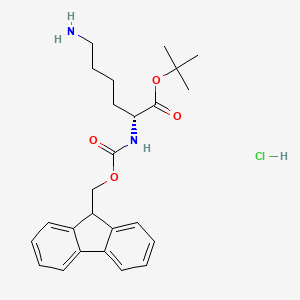

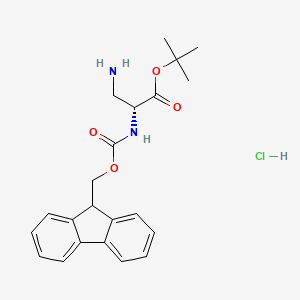

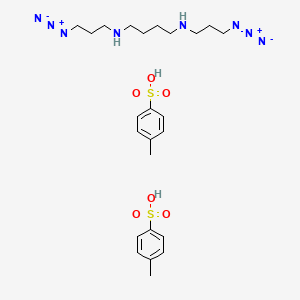
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
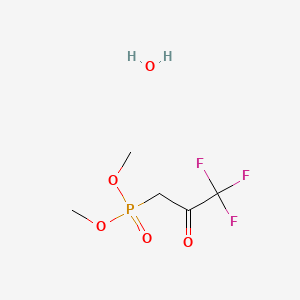
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
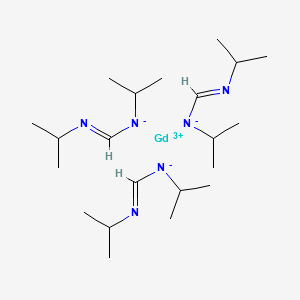
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
